molecular formula C8H9N3O B3300486 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 90223-07-7

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B3300486
CAS No.: 90223-07-7
M. Wt: 163.18 g/mol
InChI Key: SKTANNVCOAYJAZ-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with formamide, which undergoes cyclization to form the desired pyrazolopyrimidine structure . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazolopyrimidine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 3 and 6 enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-10-11-7(5)9-3-6(2)8(11)12/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTANNVCOAYJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN2C1=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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